4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-
Description
The compound 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- is a pyridazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2 and a ketone group at position 4. Its substituents include a methyl group at position 1, a phenyl group at position 5, and a 3-(trifluoromethyl)phenyl group at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with related agrochemicals like fluridone and norflurazon .
Properties
CAS No. |
59591-40-1 |
|---|---|
Molecular Formula |
C18H13F3N2O |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C18H13F3N2O/c1-23-11-15(12-6-3-2-4-7-12)17(24)16(22-23)13-8-5-9-14(10-13)18(19,20)21/h2-11H,1H3 |
InChI Key |
PVYHRXAUVYKALN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- is a member of the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyridazinones have been explored for their potential as anti-inflammatory, anticancer, and neuroprotective agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- can be represented as follows:
This compound features a pyridazinone core with a methyl group at position 1, a phenyl group at position 5, and a trifluoromethyl-substituted phenyl group at position 3. The trifluoromethyl group is known to enhance lipophilicity and bioactivity.
Anti-inflammatory Properties
Recent studies have demonstrated that pyridazinone derivatives exhibit significant anti-inflammatory effects through the inhibition of phosphodiesterase (PDE) enzymes. Specifically, compounds similar to 4(1H)-Pyridazinone have shown inhibitory activity against PDE4B, which plays a crucial role in regulating inflammatory responses by modulating cyclic adenosine monophosphate (cAMP) levels. For instance, one study reported that certain pyridazinones could inhibit pro-inflammatory cytokine production in human macrophages, indicating their potential as therapeutic agents for respiratory diseases .
| Compound | PDE4B Inhibition (%) | IC50 (µM) |
|---|---|---|
| Reference (Roflumilast) | 75% at 20 μM | - |
| 4(1H)-Pyridazinone | 64% at 20 μM | 0.251 |
Anticancer Activity
The anticancer potential of pyridazinones has also been explored. A series of studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with promising results.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | 4(1H)-Pyridazinone | 12.50 |
| NCI-H460 | 4(1H)-Pyridazinone | 42.30 |
| SF-268 | 4(1H)-Pyridazinone | 3.79 |
The mechanism of action appears to involve the modulation of key signaling pathways such as the JNK pathway and the inhibition of cell proliferation .
Study on PDE Inhibition
In a detailed analysis, 4(1H)-Pyridazinone was found to selectively inhibit PDE4B over other PDE isoforms. This selectivity is critical for minimizing side effects associated with broader PDE inhibition. The study highlighted that the introduction of specific substituents on the pyridazinone scaffold could enhance selectivity and potency .
Antitumor Efficacy
In vivo studies using murine models demonstrated that 4(1H)-Pyridazinone significantly reduced tumor growth when administered in conjunction with standard chemotherapy agents. The compound was shown to enhance the efficacy of these agents while reducing systemic toxicity .
Scientific Research Applications
Structure and Characteristics
The compound is characterized by a pyridazinone core structure with specific substituents that enhance its biological activity. The trifluoromethyl group is particularly notable for its influence on the compound's herbicidal properties.
Herbicidal Activity
One of the primary applications of 4(1H)-Pyridazinone is as a herbicide. Research indicates that this compound exhibits potent herbicidal activity against a variety of weeds. A study published in the Journal of Agricultural and Food Chemistry highlights its effectiveness in controlling weed populations while minimizing damage to crops .
Pharmaceutical Potential
Beyond agricultural uses, there is growing interest in the pharmaceutical potential of pyridazinone derivatives. The compound has been investigated for its ability to act as an anti-inflammatory agent and for its neuroprotective properties. In vitro studies have shown that it may inhibit certain pathways involved in inflammation and oxidative stress .
Industrial Applications
The unique chemical properties of 4(1H)-Pyridazinone make it suitable for various industrial applications. Its stability and reactivity allow it to be utilized in the synthesis of other complex organic molecules, which can be important in the production of agrochemicals and pharmaceuticals.
Case Study 1: Herbicidal Efficacy
A comprehensive field study evaluated the herbicidal efficacy of 4(1H)-Pyridazinone on common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as a viable herbicide option in crop management strategies.
Case Study 2: Neuroprotective Effects
In laboratory settings, the neuroprotective effects of this compound were assessed using neuronal cell cultures exposed to oxidative stress. The findings suggested that treatment with 4(1H)-Pyridazinone led to reduced cell death and preserved neuronal function, indicating potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared with three key analogs: norflurazon, fluridone, and pyrazon.
Table 1: Structural and Functional Comparison
Key Observations:
- Ring System Differences: The target compound and norflurazon share a pyridazinone core, while fluridone is a pyridinone (one nitrogen and one ketone). This difference affects electronic properties and binding to biological targets like phytoene desaturase, a common enzyme inhibited by herbicides .
- Substituent Positioning: The trifluoromethyl group in the target compound is at position 3, whereas in norflurazon, it is at position 2. Such positional variations influence steric interactions and enzymatic inhibition efficacy .
- Functional Groups: Norflurazon includes a chloro and methylamino group, enhancing its polarity compared to the target compound’s phenyl and methyl groups. This may affect soil mobility and environmental persistence .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in all three compounds increases logP values, favoring membrane permeability. Fluridone (logP ~3.5) and the target compound are likely more lipophilic than norflurazon (logP ~2.8) due to bulkier aromatic substituents .
- Stability : The trifluoromethyl group resists metabolic degradation, contributing to prolonged herbicidal activity. Pyrazon, lacking this group, has shorter environmental half-life .
Research Findings
- Norflurazon as a QC Standard: Norflurazon’s recovery rates during extraction (85–95%) correlate closely with fluridone, validating its use in monitoring analytical precision. The target compound’s structural parallels suggest comparable utility .
- Environmental Impact: Fluridone’s persistence in water systems (half-life >100 days) raises concerns about non-target toxicity. Modifications in the target compound’s substituents could mitigate this through tailored degradation pathways .
Q & A
Q. What novel applications emerge from incorporating pyridazinone moieties into sequence-defined polymers?
- Methodological Answer : Ribosome-mediated polymerization enables sequence-controlled pyridazinone oligomers for biomaterials. Cyanomethyl esters (e.g., 2-amino-4-oxo-4-phenylbutanoate) act as monomers, with ribosomal incorporation efficiency monitored via MALDI-TOF . Applications include drug delivery systems or enzyme-mimetic catalysts .
Key Considerations for Researchers
- Data Contradictions : Cross-validate synthetic yields and regioselectivity using multiple analytical methods (e.g., HPLC vs. TLC).
- Advanced Applications : Explore pyridazinones in agrochemicals (herbicidal activity ) or biomaterials (ribosomal polymerization ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
